

# The Discovery and Development of Amphotericin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |
|----------------------|----------|-----------|--|
| Compound Name:       | Ambhp    |           |  |
| Cat. No.:            | B1215486 | Get Quote |  |

Amphotericin B stands as a landmark discovery in the history of antimicrobial agents, representing one of the earliest and most effective treatments for systemic fungal infections. For decades, it remained the gold standard, its development paving the way for modern antifungal therapies. This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of Amphotericin B, detailing the experimental protocols and quantitative data from the seminal studies that introduced this critical therapeutic agent to the world.

#### **Discovery from a Venezuelan Soil Microbe**

In 1956, a team of researchers at the Squibb Institute for Medical Research—Donovick, Gold, Pagano, and Stout—announced the discovery of a promising new antifungal agent.[1] This agent, which they named Amphotericin B, was isolated from a strain of Streptomyces nodosus (designated M-4575). The microorganism was cultured from a soil sample collected in the Orinoco River region of Venezuela.[1] This discovery was the culmination of a systematic screening program aimed at identifying novel antimicrobial compounds from soil-dwelling microorganisms.

The initial report highlighted the compound's broad spectrum of activity against a variety of fungi and its potential for treating deep-seated mycoses, which at the time had very few effective therapeutic options.[1]

#### **Experimental Workflow for Discovery and Isolation**



The discovery and development of Amphotericin B followed a classical natural product discovery workflow. The process, from soil sample to purified compound, is outlined below.



Click to download full resolution via product page

Discovery and Isolation Workflow for Amphotericin B.

#### **Experimental Protocols**

The foundational research on Amphotericin B was detailed in a two-part series in the 1955 Antibiotics Annual. The following protocols are based on the methodologies described in these seminal papers.

### **Isolation and Cultivation of Streptomyces nodosus**

The isolation of Streptomyces nodosus from the soil sample followed standard microbiological techniques of the era.

- Soil Sample Suspension: A suspension of the Venezuelan soil sample was prepared in sterile saline.
- Serial Dilution: The soil suspension was serially diluted.
- Plating: Aliquots of the dilutions were plated onto agar media suitable for the growth of Actinomycetes.



- Incubation: Plates were incubated at 28°C until colonies with the characteristic morphology of Streptomyces appeared.
- Colony Isolation and Purification: Individual colonies were selected, sub-cultured, and purified to obtain a pure culture of Streptomyces nodosus, strain M-4575.

#### **Fermentation for Amphotericin B Production**

The production of Amphotericin B was achieved through submerged culture fermentation.

- Inoculum Preparation: A vegetative inoculum was prepared by growing S. nodosus in a suitable liquid medium.
- Fermentation Medium: The production medium consisted of a nutrient-rich broth containing sources of carbon (e.g., glucose), nitrogen (e.g., soybean meal, distillers' solubles), and mineral salts.
- Fermentation Conditions: The production fermenters were inoculated with the seed culture and incubated with aeration and agitation at a controlled temperature (typically 24-28°C) for several days. The pH was monitored and adjusted as needed.

## **Isolation and Purification of Amphotericin B**

The following protocol for the isolation and purification of crystalline Amphotericin B was described by Vandeputte, Wachtel, and Stiller in 1955.

- Extraction of the Mycelium: The mycelium from the fermentation broth was harvested by filtration. The active antifungal material was extracted from the mycelium using n-propanol.
- Concentration: The propanol extract was concentrated under vacuum.
- Precipitation: The concentrate was diluted with water to precipitate the crude Amphotericin complex.
- Separation of Amphotericin A and B: The crude complex was treated with a mixture of methanol and calcium chloride. This step selectively dissolved Amphotericin A, leaving the less soluble Amphotericin B as a solid.



- Crystallization of Amphotericin B: The solid Amphotericin B was then dissolved in dimethylformamide. The addition of water to this solution induced the crystallization of Amphotericin B.
- Recrystallization: For further purification, the crystalline Amphotericin B was recrystallized from hot dimethylformamide by the addition of water.
- Drying: The final crystalline product was washed and dried under vacuum.

#### **Mechanism of Action**

Amphotericin B exerts its antifungal effect by binding to ergosterol, a primary sterol component of the fungal cell membrane. This interaction is the cornerstone of its mechanism of action and its selective toxicity for fungi over mammalian cells, which contain cholesterol instead of ergosterol.

The binding of Amphotericin B to ergosterol leads to the formation of pores or channels in the fungal cell membrane. This disruption of the membrane's integrity results in increased permeability, allowing the leakage of intracellular ions (particularly potassium) and other small molecules. The loss of these essential cellular components ultimately leads to fungal cell death.





Click to download full resolution via product page

Mechanism of Action of Amphotericin B.

#### **Quantitative Data**

The early studies on Amphotericin B provided crucial quantitative data on its antifungal potency and toxicity.

#### **In Vitro Antifungal Activity**

The following table summarizes the minimum inhibitory concentrations (MICs) of Amphotericin B against various pathogenic fungi as reported in early investigations.



| Fungal Species           | MIC Range (μg/mL) |
|--------------------------|-------------------|
| Candida albicans         | 0.125 - 1         |
| Cryptococcus neoformans  | 0.2 - 0.8         |
| Histoplasma capsulatum   | 0.05 - 0.2        |
| Blastomyces dermatitidis | 0.1 - 0.5         |
| Coccidioides immitis     | 0.2 - 1.0         |
| Aspergillus fumigatus    | 0.5 - 2.0         |

Note: MIC values can vary depending on the specific strain and testing methodology.

#### **Acute Toxicity**

The acute toxicity of Amphotericin B was evaluated in mice. The median lethal dose (LD50) provides a measure of the short-term poisoning potential of the substance.

| Animal Model | Route of Administration | LD50 (mg/kg) |
|--------------|-------------------------|--------------|
| Mice         | Intravenous (IV)        | ~2.3         |
| Mice         | Intraperitoneal (IP)    | ~25          |

The significant toxicity, particularly via the intravenous route, was a major challenge in the clinical application of Amphotericin B and spurred the later development of less toxic lipid-based formulations.

#### Conclusion

The discovery of Amphotericin B was a pivotal moment in medical history, providing the first effective treatment for many life-threatening systemic fungal infections. The pioneering work of the scientists at the Squibb Institute for Medical Research laid the groundwork for the clinical use of this powerful antifungal agent. While its toxicity remains a concern, the understanding of its mechanism of action and the development of improved formulations have ensured that Amphotericin B continues to be a vital tool in the fight against invasive fungal diseases. This



technical guide has provided a detailed overview of the foundational science behind this remarkable therapeutic agent, from its discovery in a Venezuelan soil sample to its potent antifungal activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Amphotericin B: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1215486#discovery-and-history-of-amphotericin-b-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com